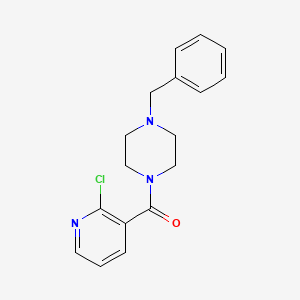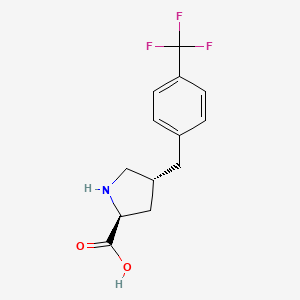![molecular formula C10H20Cl2N2S B3078273 N,N-Dimethyl-N'-[(5-methyl-2-thienyl)methyl]-1,2-ethanediamine dihydrochloride CAS No. 1050213-96-1](/img/structure/B3078273.png)
N,N-Dimethyl-N'-[(5-methyl-2-thienyl)methyl]-1,2-ethanediamine dihydrochloride
Vue d'ensemble
Description
“N,N-Dimethyl-N’-[(5-methyl-2-thienyl)methyl]-1,2-ethanediamine dihydrochloride” is a chemical compound used in pharmaceutical testing . It plays a role in drug development and has been investigated in preclinical and clinical trials for its efficacy in treating specific medical conditions.
Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a molecular weight of 271.25 .Applications De Recherche Scientifique
Neuropharmacological Insights
Research on N,N-dimethyltryptamine (DMT), a compound with a similar dimethylated amine structure, suggests potential neuropharmacological applications. DMT is known for its psychedelic effects but is also considered for its role in cellular protective mechanisms and as a neurotransmitter in the central nervous system. This suggests that compounds with similar structural features could have implications in neuroscience, including neuroprotection and neurotransmission modulation (Frecska et al., 2013).
Environmental and Toxicological Considerations
The presence and transformation of dimethylarsinic acid (DMAV) in the environment, a compound with dimethyl groups similar to the subject compound, highlight the importance of understanding the environmental fate and toxicological impacts of such chemicals. Studies on DMAV provide insights into the environmental behavior of methylated compounds and their potential health risks, which could be relevant for assessing the environmental and health impacts of related dimethylated compounds (Cohen et al., 2006).
Bioremediation and Detoxification
The enzymology of arsenic metabolism, including the formation of dimethylarsinous acid (DMA(III)), provides a basis for understanding the biotransformation and detoxification pathways of compounds containing dimethyl groups. This research can inform the development of bioremediation strategies and elucidate the role of certain enzymes in the metabolism of dimethylated compounds (Aposhian et al., 2004).
Chemical Synthesis and Material Science
The chemical modification and synthesis of biopolymers, such as xylan derivatives, involve the introduction of dimethyl groups to alter material properties. This research area could provide insights into the synthetic applications and utility of dimethylated compounds in creating novel materials with specific functionalities (Petzold-Welcke et al., 2014).
Photodynamic Therapy
Research on the enhancement of protoporphyrin IX accumulation for photodynamic therapy involves the use of compounds like dimethyl sulfoxide to improve treatment outcomes. This suggests potential medical applications for dimethylated compounds in enhancing therapeutic efficacy and drug delivery (Gerritsen et al., 2008).
Mécanisme D'action
The mechanism of action of “N,N-Dimethyl-N’-[(5-methyl-2-thienyl)methyl]-1,2-ethanediamine dihydrochloride” is not explicitly mentioned in the available resources. It’s known to play a role in drug development, indicating it interacts with biological systems in a significant way.
Propriétés
IUPAC Name |
N',N'-dimethyl-N-[(5-methylthiophen-2-yl)methyl]ethane-1,2-diamine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2S.2ClH/c1-9-4-5-10(13-9)8-11-6-7-12(2)3;;/h4-5,11H,6-8H2,1-3H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLTXOCJZHRBUPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)CNCCN(C)C.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20Cl2N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(2-Methyl-2-propenyl)oxy]aniline hydrochloride](/img/structure/B3078190.png)








![N-[(1-Methyl-1H-pyrazol-4-YL)methyl]-cyclohexanamine](/img/structure/B3078217.png)
amine hydrochloride](/img/structure/B3078229.png)

![2-[(2-Fluorobenzyl)amino]-2-methyl-1-propanol hydrochloride](/img/structure/B3078251.png)
![5-[(2-Dimethylamino-ethylamino)-methyl]-1,3-dimethyl-1,3-dihydro-benzoimidazol-2-one dihydrochloride](/img/structure/B3078272.png)